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molecular formula C10H13NO4 B1330884 Methyl 2-amino-4,5-dimethoxybenzoate CAS No. 26759-46-6

Methyl 2-amino-4,5-dimethoxybenzoate

Cat. No. B1330884
M. Wt: 211.21 g/mol
InChI Key: QQFHCCQSCQBKBG-UHFFFAOYSA-N
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Patent
US03954748

Procedure details

In an hydrogenating autoclave, there are placed 144 g of methyl 3,4-dimethoxy-6-nitro-benzoate, 300 ml of tetrahydrofuran and 3 coffee spoonfuls of Raney nickel. Hydrogenation occurs at about 35°C. In 20 minutes, the pressure drop is 80 kg. It is cooled, the nickel filtered, and the tetrahydrofuran removed under vacuum. There are obtained 123 g (97%) of methyl 3,4-dimethoxy-6-aminobenzoate. (m.p.: 130°C).
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-])=O)=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7]>[Ni].O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([NH2:15])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C(=CC1OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
occurs at about 35°C
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
the nickel filtered
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C(=CC1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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